![molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2](/img/structure/B3143616.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The IUPAC name for this compound is ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C(C=C1)=CC=C1OCC2=CC=CC=C2)CC(OCC)=O . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature typically undergo reactions common to esters and aromatic compounds. These could include hydrolysis, substitution reactions, among others .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 58-62 degrees Celsius . The compound should be stored at 0-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, a category that includes Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, are reduced enantioselectively to corresponding (S)-alcohols using Rhizopus species. This process is significant in synthesizing optically active compounds (Salvi & Chattopadhyay, 2006).
Synthesis of Complex Organic Compounds
This chemical is used in the synthesis of various complex organic compounds. For instance, it plays a role in the synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves multiple steps including esterification and alkylation (Enders, Berg, & Jandeleit, 2003).
Copolymerization with Styrene
This compound is used in the synthesis of novel copolymers with styrene. These copolymers have applications in material science due to their structural properties and thermal stability (Kharas et al., 2013).
Bioanalytical Method Development
In bioanalytical chemistry, this compound is utilized in developing methods for quantitative measurement, particularly in drug development processes. Its role in the validation of bioanalytical methods highlights its importance in pharmaceutical research (Nemani, Shard, & Sengupta, 2018).
Fermentation and Stereochemical Control
The compound is also involved in fermenting baker's yeast mediated reductions, where it exhibits stereochemical control dependent on specific conditions. This application is crucial in the chiral synthesis of organic compounds (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)


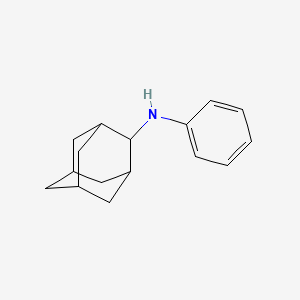
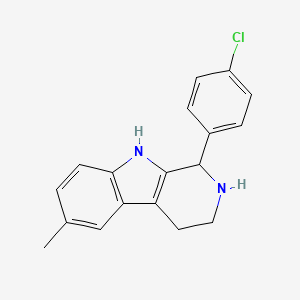

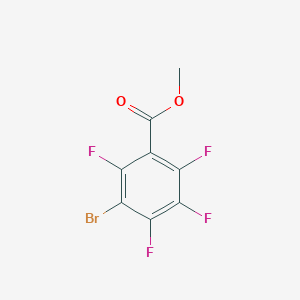
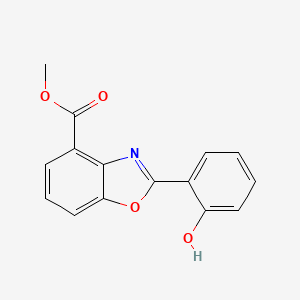
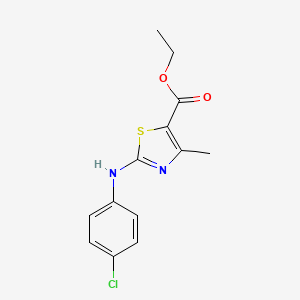
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)

